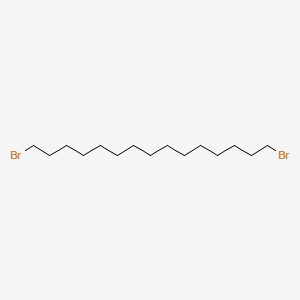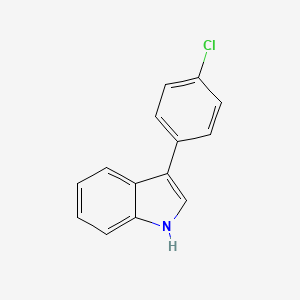
3-(4-Chlorophenyl)-1h-indole
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1h-indole, also known as 4-Cl-indole or 4-Chloroindole, is a chemical compound that belongs to the indole class of organic compounds. It is widely used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on indole derivatives, including compounds like 3-(4-Chlorophenyl)-1H-indole, has shown a wide range of applications in various fields. A study by Tariq et al. (2020) synthesized novel indole-based derivatives and performed a comprehensive analysis using X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT). This study highlighted the potential of these compounds in nonlinear optical (NLO) applications, suggesting their use in high-tech applications (Tariq et al., 2020).
Biological Activity
Indole derivatives are known for their diverse biological properties. Geetha et al. (2019) synthesized a compound closely related to 3-(4-Chlorophenyl)-1H-indole, demonstrating significant anti-tumor and anti-inflammatory activities. This highlights the therapeutic potential of indole derivatives in medical science (Geetha et al., 2019).
Anticancer Applications
Fortes et al. (2016) conducted a study on a series of 3-thiocyanato-1H-indoles, which showed promising anticancer properties against various human cancer cell lines. This research suggests the potential of structurally similar compounds like 3-(4-Chlorophenyl)-1H-indole in developing new anticancer drugs (Fortes et al., 2016).
Fluorescence Properties
In the field of fluorescence, Sravanthi et al. (2015) synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines derivatives, demonstrating high fluorescence quantum yield. These findings indicate the potential use of 3-(4-Chlorophenyl)-1H-indole derivatives in developing efficient organic fluorescent materials (Sravanthi et al., 2015).
Photophysical and Photochemical Studies
Giussani et al. (2011) conducted a study on the photophysical properties of indole, highlighting its significance in understanding the photochemical behavior of indole-based compounds. This research is crucial for developing applications in photochemistry and photophysics (Giussani et al., 2011).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWPFFKBBRXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571444 | |
| Record name | 3-(4-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1h-indole | |
CAS RN |
62236-80-0 | |
| Record name | 3-(4-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)




![3-[Dimethyl(nonyl)azaniumyl]propyl sulfate](/img/structure/B1628091.png)
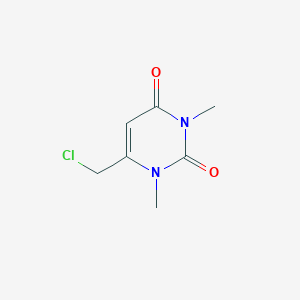
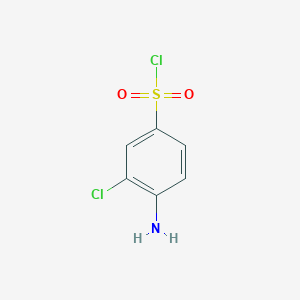
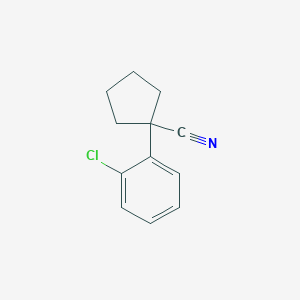
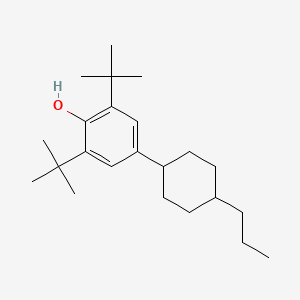
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)

![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)
